molecular formula C24H28N2O2 B3463007 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

Cat. No.: B3463007
M. Wt: 376.5 g/mol
InChI Key: FVFRLHSSWBPELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two distinct aromatic groups: a dimethoxyphenyl group and a naphthyl group, both attached to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethoxybenzyl chloride with naphthylmethylamine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups, using reagents like sodium methoxide or sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine (BZP): Known for its stimulant effects, BZP has a simpler structure with a benzyl group instead of the more complex aromatic groups in the compound of interest.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): This compound has a trifluoromethyl group, which imparts different pharmacological properties compared to the dimethoxyphenyl and naphthyl groups. The uniqueness of this compound lies in its dual aromatic substitution, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-22-10-11-24(28-2)21(16-22)18-26-14-12-25(13-15-26)17-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFRLHSSWBPELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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